molecular formula C6H8N2O4 B12360960 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid

Cat. No.: B12360960
M. Wt: 172.14 g/mol
InChI Key: JUNZYFLCXRTKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid is a chemical compound featuring a diazinane-2,6-dione (also known as a pyrimidinedione or uracil-like) core, making it a versatile scaffold for medicinal chemistry and drug discovery research. Compounds with a pyrimidinedione structure are of significant research interest due to their diverse biological activities. For instance, related pyrimidinedione derivatives have been identified as inhibitors of lactate dehydrogenase A (LDHA), a key enzyme in the Warburg effect that drives tumor progression in many cancers . Furthermore, structurally similar heterocyclic compounds, such as those based on a 2,4-dioxothiazolidin-3-yl acetic acid framework, have demonstrated potent in vivo hepatoprotective and anti-fibrotic effects by modulating the NF-κB pathway and reducing oxidative stress and inflammatory cytokines . The acetic acid side chain in this molecule provides a convenient handle for further chemical functionalization, allowing researchers to conjugate the core structure to other molecules or solid supports, or to fine-tune its physicochemical properties. This compound is intended for use in laboratory research as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in biological screening assays. It is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

2-(2,6-dioxo-1,3-diazinan-4-yl)acetic acid

InChI

InChI=1S/C6H8N2O4/c9-4-1-3(2-5(10)11)7-6(12)8-4/h3H,1-2H2,(H,10,11)(H2,7,8,9,12)

InChI Key

JUNZYFLCXRTKII-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1=O)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,6 Dioxo 1,3 Diazinan 4 Yl Acetic Acid

Established Synthetic Pathways and Precursors

The traditional synthesis of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid and its derivatives often involves a multi-step process that includes the formation of the core diazinan ring system followed by the introduction of the acetic acid side chain.

Cyclization Reactions for Diazinan Ring Formation

The most prominent method for constructing the dihydropyrimidine (B8664642) core, which is structurally analogous to the 1,3-diazinan-2,6-dione ring, is the Biginelli reaction. nih.gov This one-pot cyclocondensation reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. bu.edu.eg The classical Biginelli reaction often requires strong acid catalysis and can suffer from long reaction times and moderate yields. tandfonline.com

In the context of synthesizing the parent 2,6-dioxo-1,3-diazinan ring, a plausible approach would involve the reaction of an appropriate aldehyde, a malonic acid derivative, and urea. The choice of reactants is crucial for directing the synthesis towards the desired unsubstituted ring at specific positions.

Over the years, numerous modifications to the Biginelli reaction have been developed to improve yields and broaden the substrate scope. These often involve the use of various Lewis acid catalysts.

Table 1: Selected Catalysts in Biginelli and Related Reactions

Catalyst Reaction Conditions Observations Reference
Yb(OTf)₃ AcOH/EtOH (3:1), 120 °C, microwave Average isolated yield of 52% with >90% purity for a library of dihydropyrimidines. acs.org
LaCl₃ Microwave irradiation Preferred catalyst for thiourea-based Biginelli reactions. acs.org
Zn(OTf)₂ 100 °C, 2 h, solvent-free, microwave Effective for the synthesis of 4-alkyl-dihydropyrimidin-2(1H)-one phosphonates. mdpi.com
OMS-2-SO₃H Not specified Efficient for the one-pot synthesis and dehydrogenation of tricyclic dihydropyrimidine derivatives. nih.gov
Heteropolyanion-based Ionic Liquids 120 °C, microwave, solvent-free Good to excellent yields, short reaction times, and catalyst is reusable. tandfonline.com

Strategies for Incorporating the Acetic Acid Moiety

Once the 1,3-diazinan-2,6-dione ring system is formed, the acetic acid moiety can be introduced. A common strategy for this is the N-alkylation of the heterocyclic ring. In a relevant study, dihydropyrimidinone derivatives were successfully alkylated at the N-1 position. nih.gov This was achieved by reacting the aromatized dihydropyrimidinone with 4-(bromomethyl)acetophenone in the presence of cesium carbonate in DMF at room temperature. nih.gov

A plausible synthetic route to this compound could therefore involve the alkylation of a suitable 2,6-dioxo-1,3-diazinan precursor with an acetic acid equivalent, such as ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid. The reaction would likely proceed via nucleophilic attack from one of the nitrogen atoms of the diazinan ring onto the electrophilic carbon of the bromoacetate.

Another approach involves the synthesis of heterocyclic acetic acid derivatives from different starting materials. For instance, (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were synthesized from ethyl acetoacetate. nih.gov While the specific heterocyclic core is different, the general strategy of constructing a molecule with a pre-existing or easily convertible acetic acid side chain is a viable alternative.

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis of this compound and its analogs is increasingly benefiting from the principles of green chemistry.

Atom Economy and Waste Minimization in Process Design

The Biginelli reaction, being a one-pot multicomponent reaction, is inherently more atom-economical than multi-step syntheses with intermediate isolation. Green synthesis protocols for dihydropyrimidine derivatives focus on further improving atom economy and minimizing waste by using catalytic amounts of reagents and avoiding stoichiometric toxic reagents. The use of solid acid catalysts that can be easily recovered and reused contributes significantly to waste reduction. nih.gov

Utilization of Sustainable Solvents and Solvent-Free Methodologies

A significant advancement in the green synthesis of dihydropyrimidine derivatives is the move towards sustainable solvents or the elimination of solvents altogether. Solvent-free Biginelli reactions, often facilitated by microwave irradiation, have been shown to be highly efficient, leading to shorter reaction times, simpler work-up procedures, and higher yields. tandfonline.comresearchgate.net The use of deep eutectic mixtures as both solvent and catalyst has also been reported as an environmentally friendly approach. beilstein-journals.org

Table 2: Green Chemistry Approaches in Dihydropyrimidine Synthesis

Approach Key Features Advantages Reference(s)
Solvent-Free Synthesis Reactions are conducted without a solvent, often under microwave irradiation. Reduced environmental impact, easier product isolation, often faster reactions. tandfonline.comresearchgate.netnih.gov
Reusable Catalysts Use of solid-supported or ionic liquid catalysts that can be recovered and reused. Waste minimization, cost-effectiveness. tandfonline.comnih.govmdpi.com

Microwave-Assisted and Catalytic Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the Biginelli reaction has dramatically reduced reaction times from hours to minutes and often leads to improved yields. acs.orgresearchgate.netbenthamdirect.com This technique allows for rapid and efficient heating of the reaction mixture, leading to faster reaction kinetics.

The development of novel catalysts is also a key aspect of modern synthetic protocols. A wide range of catalysts, including Lewis acids, Brønsted acids, and functionalized solid supports, have been employed to enhance the efficiency and selectivity of the Biginelli reaction under both conventional heating and microwave irradiation. tandfonline.comacs.orgmdpi.comnih.govresearchgate.netmdpi.com

Table 3: Examples of Microwave-Assisted Biginelli Reactions

Catalyst Solvent Temperature (°C) Time Yield Reference
Yb(OTf)₃ AcOH/EtOH (3:1) 120 10 min ~52% acs.org
Zn(OTf)₂ None 100 2 h 41-43% mdpi.com
Heteropolyanion-based Ionic Liquids None 120 30 min up to 98% tandfonline.com

Regioselective and Stereoselective Synthesis of the Chemical Compound

The precise control of substituent placement (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) are critical in the synthesis of complex molecules like this compound.

Regioselective Synthesis

Regioselectivity in the synthesis of dihydrouracil (B119008) derivatives often focuses on the differential reactivity of the two nitrogen atoms (N1 and N3) and the carbon atoms of the heterocyclic ring.

One prominent method for achieving regioselective N-1 substitution of the dihydrouracil ring is through a one-step palladium-catalyzed cross-coupling reaction. This approach allows for the selective introduction of aryl electrophiles at the N1 position, a crucial step in creating medicinally relevant scaffolds. acs.orgnih.gov This method offers excellent functional group tolerance and is applicable to a wide range of (hetero)aryl halides and phenol (B47542) derivatives, utilizing readily available catalyst and ligand systems. acs.orgnih.gov Such a strategy is particularly valuable in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the dihydrouracil moiety can act as a ligand for the E3 ubiquitin ligase cereblon (CRBN). acs.orgnih.govnih.gov

Another approach to regioselective synthesis involves the modification of Biginelli hybrids. In this method, 5,6-dihydropyrimidin-4(3H)-ones can be converted to dihydrouracils under mild conditions. For instance, the use of 3-chloroperbenzoic acid (mCPBA) can cleave a carbon-sulfur bond in Biginelli hybrids to yield dihydrouracils in moderate to high yields. chemrxiv.org Traditional methods for synthesizing dihydrouracil scaffolds often require harsh conditions, such as strongly acidic or basic environments and high temperatures, to hydrolytically remove groups like SCH₃ or OCH₃ from a dihydropyrimidinone core. chemrxiv.org

The direct, position-selective alkylation of pyridine (B92270) rings, a related heterocyclic system, has been a long-standing challenge. A notable strategy involves the use of a maleate-derived blocking group to enable Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.gov While not directly applied to dihydrouracil, this principle of using blocking groups to direct reactions to a specific site is a key concept in regioselective synthesis and could potentially be adapted.

Protecting groups are instrumental in achieving regioselectivity. In the context of nucleoside chemistry, which shares structural similarities with the target compound, various protecting groups are employed for the hydroxyl and amino functionalities to direct reactions to the desired positions. glenresearch.comumich.eduyoutube.com For instance, trityl and p-methoxy-substituted trityl groups are commonly used to protect the 5'-hydroxyl function in nucleosides. umich.edu

Stereoselective Synthesis

The stereocenter at the C4 position of this compound presents a significant synthetic challenge. The control of this stereocenter is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Asymmetric hydrogenation of the corresponding unsaturated precursor, a uracil-4-acetic acid derivative, is a potential strategy for stereoselective synthesis. The use of chiral catalysts in hydrogenation reactions can favor the formation of one enantiomer over the other. While direct examples for the target molecule are scarce, the stereoselective reduction of tetrasubstituted C=C double bonds using transition-metal complexes with chiral ligands is a well-established, albeit challenging, field in organic chemistry. acs.org Multienzymatic reductions, employing ene-reductases and alcohol dehydrogenases, have also been shown to be effective for the stereoselective reduction of cyclic enones, yielding products with multiple contiguous stereogenic centers. acs.org

Another powerful strategy for establishing stereocenters is through catalytic asymmetric conjugate additions. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can effectively catalyze the Michael addition of various nucleophiles to α,β-unsaturated systems, leading to the formation of chiral products with high enantioselectivity. nih.govnih.govnih.govmdpi.com This approach could be envisioned for the synthesis of the target compound by the conjugate addition of a suitable C1 synthon to a C4-substituted uracil (B121893) derivative.

The development of new chiral catalysts is an active area of research. For instance, stereogenic-at-metal complexes, such as those of molybdenum, have been designed for enantioselective olefin metathesis, a powerful carbon-carbon bond-forming reaction. duke.edu Similarly, chiral phosphoric acids have been employed as catalysts for the asymmetric addition to in situ generated cyclic N-acyliminium ions. rsc.org

The table below summarizes some of the key methodologies that can be applied to the regioselective and stereoselective synthesis of this compound and its analogs.

Methodology Focus Key Features Potential Application to Target Compound Reference(s)
Pd-catalyzed Cross-CouplingRegioselectiveN-1 arylation of dihydrouracil.Synthesis of N-1 substituted analogs. acs.orgnih.gov
Biginelli Hybrid ConversionRegioselectiveSynthesis of the dihydrouracil core from dihydropyrimidinones.Formation of the core heterocyclic structure. chemrxiv.org
Asymmetric HydrogenationStereoselectiveReduction of a C=C bond to create a chiral center.Introduction of chirality at the C4 position. acs.org
Catalytic Asymmetric Conjugate AdditionStereoselectiveFormation of a chiral C-C bond.Enantioselective synthesis of the C4-acetic acid side chain. nih.govnih.govnih.govmdpi.com

Derivatization Strategies for Structural Analogs

The generation of structural analogs of this compound is essential for structure-activity relationship (SAR) studies and the optimization of its biological properties. Derivatization can be targeted at several positions, including the nitrogen atoms of the dihydrouracil ring and the carboxylic acid moiety.

Derivatization of the Dihydrouracil Ring

The nitrogen atoms of the dihydrouracil ring are common sites for derivatization. As mentioned previously, regioselective N-alkylation or N-arylation can be achieved using various catalytic methods. acs.orgnih.govias.ac.in This allows for the introduction of a wide array of substituents, which can modulate the compound's properties, such as its binding affinity to target proteins. The development of phenyl dihydrouracil (PDHU) as a novel class of achiral CRBN ligands for PROTACs highlights the importance of such derivatization. nih.gov

Derivatization of the Carboxylic Acid Group

The carboxylic acid group of this compound offers a versatile handle for derivatization. Standard coupling reactions can be employed to form esters and amides, thereby introducing a diverse range of functional groups. nih.gov For instance, the synthesis of various ester and amide derivatives of 3,4-dihydroxyphenylacetic acid has been reported, showcasing the feasibility of such modifications. nih.gov

The derivatization of carboxylic acids is also a common strategy to improve their analytical properties for techniques like liquid chromatography-mass spectrometry (LC-MS). ias.ac.in While not for SAR purposes, these methods demonstrate the chemical reactivity of the carboxylic acid group.

The table below provides examples of derivatization strategies that can be applied to generate structural analogs of this compound.

Derivatization Site Reaction Type Example Reagents/Conditions Resulting Functional Group Reference(s)
N1-position of DihydrouracilPd-catalyzed Cross-CouplingAryl halides, Pd catalyst, ligandN-Aryl acs.orgnih.gov
N1/N3-position of DihydrouracilN-AlkylationAlkyl halides, baseN-Alkyl ias.ac.in
Carboxylic AcidEsterificationAlcohols, acid catalystEster nih.gov
Carboxylic AcidAmidationAmines, coupling agents (e.g., EDC, HATU)Amide nih.gov

Mechanistic Studies of 2 2,6 Dioxo 1,3 Diazinan 4 Yl Acetic Acid S Chemical Reactivity

Fundamental Reaction Pathways and Chemical Transformations

The reactivity of this compound can be broadly categorized into reactions involving the diazinan ring system and transformations of the acetic acid side chain.

Electrophilic and Nucleophilic Reactivity of the Diazinan Ring System

The 1,3-diazinan-2,6-dione ring, a hydrogenated pyrimidine (B1678525) structure, exhibits distinct electronic properties that dictate its reactivity. The presence of two nitrogen atoms and two carbonyl groups significantly influences the electron distribution within the ring.

Electrophilic Reactivity: The pyrimidine ring is generally considered an electron-deficient heterocycle. wikipedia.orgbhu.ac.in This is due to the presence of the two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. bhu.ac.in Consequently, electrophilic substitution on the pyrimidine ring is generally difficult and requires activating groups or harsh reaction conditions. wikipedia.orgbhu.ac.in In the case of 2-(2,6-dioxo-1,3-diazinan-4-yl)acetic acid, the carbonyl groups further deactivate the ring towards electrophilic attack. However, the C-5 position is the most likely site for electrophilic substitution, as it is the least electron-deficient position in the pyrimidine ring. wikipedia.org Reactions such as nitration and halogenation, if they were to occur, would preferentially take place at this position, likely requiring strong reagents and elevated temperatures. wikipedia.orggrowingscience.com

Nucleophilic Reactivity: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. wikipedia.orgbhu.ac.in The carbon atoms at positions 2, 4, and 6 are the most electrophilic and, therefore, the primary sites for nucleophilic substitution. wikipedia.orgbhu.ac.in In this compound, the carbonyl carbons at C-2 and C-6 are highly electrophilic. These positions can be attacked by various nucleophiles. For instance, hydrolysis under basic conditions can lead to ring opening. rsc.orgrsc.org The amide functionalities within the ring can also undergo reactions. For example, the N-H protons can be deprotonated by a strong base, generating a nucleophilic nitrogen that can participate in further reactions.

Table 1: Predicted Reactivity of the Diazinan Ring System
PositionElectronic CharacterPredicted ReactivityPotential Reactions
C-2Electrophilic (Carbonyl)Susceptible to nucleophilic attackHydrolysis, Aminolysis
N-1, N-3Nucleophilic (Amide)Can be deprotonatedAlkylation, Acylation
C-4ElectrophilicSusceptible to nucleophilic substitution (if a leaving group is present)Displacement reactions
C-5Less Electron-DeficientPotential site for electrophilic substitutionHalogenation, Nitration (under forcing conditions)
C-6Electrophilic (Carbonyl)Susceptible to nucleophilic attackHydrolysis, Aminolysis

Transformations Involving the Acetic Acid Side Chain

The acetic acid moiety attached at the C-4 position provides a second reactive center in the molecule. This functional group can undergo a variety of well-established carboxylic acid reactions.

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. chemguide.co.uk This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water or using an excess of the alcohol. chemguide.co.uklibretexts.org The kinetics of such esterification reactions are well-studied and typically follow second-order reversible models. researchgate.netdergipark.org.tr

Amide Formation: The carboxylic acid can react with amines to form amides. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Decarboxylation: The decarboxylation of heterocyclic acetic acids is a known transformation that can occur under thermal conditions. rsc.orgmasterorganicchemistry.com The mechanism often involves the formation of a zwitterionic intermediate, which then loses carbon dioxide. rsc.orgrsc.org The rate of decarboxylation is influenced by the nature of the heterocyclic ring and the solvent. rsc.org For this compound, heating could potentially lead to the loss of CO2 and the formation of 4-methyl-1,3-diazinane-2,6-dione. Oxidative decarboxylation, using reagents like potassium persulfate or employing photoredox catalysis, is another pathway to convert the arylacetic acid into a corresponding carbonyl compound. chemrevlett.com

Side Chain Oxidation: The benzylic-like position of the acetic acid side chain (the carbon attached to the diazinan ring) could be susceptible to oxidation under strong oxidizing conditions, although this is less common for an acetic acid side chain compared to an alkyl side chain. libretexts.org

Kinetics and Thermodynamics of Reactions Involving the Compound

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, general principles can be applied based on related systems.

The thermodynamics of reactions such as esterification are governed by the relative stabilities of the reactants and products. chemguide.co.uklibretexts.org For the kinetics of pyrimidine derivative reactions, studies on similar compounds have shown that the rates are influenced by factors such as the electronic nature of substituents, the solvent, and the presence of catalysts. nih.govnih.gov For instance, the hydrolysis of pyrimidine sulfonates is affected by the position of the sulfonate group and the presence of methyl groups. rsc.org

Table 2: General Kinetic and Thermodynamic Considerations
Reaction TypeGeneral Kinetic ProfileGeneral Thermodynamic ProfileInfluencing Factors
EsterificationTypically second-order, reversible. researchgate.netdergipark.org.tr Can be slow without a catalyst. chemguide.co.ukEquilibrium-controlled. chemguide.co.ukAcid catalyst, temperature, removal of water. chemguide.co.uklibretexts.org
Ring HydrolysisRate is dependent on pH and temperature. rsc.orgGenerally favored under strong acidic or basic conditions.Substituents on the ring. rsc.org
DecarboxylationRate is dependent on temperature and solvent. rsc.orgrsc.orgOften requires heating to overcome the activation energy. masterorganicchemistry.comStability of the resulting carbanion/zwitterion. rsc.org

Catalytic Properties and Roles in Model Reactions

While there is no specific information on the catalytic properties of this compound itself, pyrimidine derivatives are known to act as catalysts in various organic transformations. nih.govnih.gov The nitrogen atoms in the pyrimidine ring can act as Lewis bases or hydrogen bond acceptors, facilitating reactions.

Pyrimidine-based compounds have been utilized as catalysts in multicomponent reactions, such as the Biginelli reaction, for the synthesis of other heterocyclic compounds. nih.gov They can also serve as ligands for metal catalysts, modulating their reactivity and selectivity. acs.org Given the structure of this compound, with its multiple hydrogen bond donors and acceptors, it could potentially catalyze reactions that are sensitive to hydrogen bonding interactions. The carboxylic acid moiety could also participate in acid-base catalysis.

Stability and Degradation Pathways under Controlled Experimental Conditions

The stability of this compound is influenced by environmental conditions such as pH, temperature, and the presence of light or oxidizing/reducing agents.

Hydrolysis: The amide bonds within the diazinan ring are susceptible to hydrolysis, particularly under acidic or basic conditions. rsc.orgrsc.org Alkaline hydrolysis can lead to the opening of the ring to form corresponding amino acid derivatives. The rate of hydrolysis is expected to be dependent on the pH and temperature. rsc.org

Thermal Degradation: At elevated temperatures, the compound may undergo decarboxylation as previously discussed. rsc.orgmasterorganicchemistry.com Further decomposition could lead to the fragmentation of the heterocyclic ring.

Sophisticated Spectroscopic and Diffraction Techniques for Structural Analysis of the Chemical Compound

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. For a molecule like 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid, a suite of advanced NMR experiments would be necessary to unambiguously determine its constitution, configuration, and dynamic behavior.

Multi-Dimensional NMR for Complete Structural Assignment

No specific multi-dimensional NMR data for this compound is available in the reviewed literature. A hypothetical analysis would involve the use of 2D NMR experiments such as ¹H-¹H COSY to establish proton-proton correlations within the diazinane and acetic acid moieties, and HSQC/HMBC experiments to assign proton and carbon signals definitively by identifying one-bond and multiple-bond correlations, respectively.

Conformational Analysis and Dynamic NMR Studies

Published studies on the conformational analysis or dynamic NMR of this compound were not found. Such studies would typically involve variable-temperature NMR to probe the energy barriers of conformational changes, such as the ring-puckering of the 1,3-diazinane ring, and NOESY or ROESY experiments to determine through-space proximities of protons, revealing the preferred three-dimensional structure in solution.

Solid-State NMR for Crystalline and Amorphous Forms

There is no available literature containing solid-state NMR (ssNMR) data for this compound. Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C ssNMR would be the standard technique to study the compound in its solid form, providing insights into the presence of different polymorphs or amorphous content by observing distinct chemical shifts and line shapes compared to its solution-state spectrum.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography provides unparalleled detail about the atomic arrangement in a crystalline solid, offering precise measurements of bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

A search of crystallographic databases reveals no deposited crystal structure for this compound. A successful single-crystal X-ray diffraction experiment would yield a definitive solid-state structure, confirming the molecular connectivity and stereochemistry, and providing the foundational data for further analysis of intermolecular forces. eurisotop.commdpi.com

Hirshfeld Surface Analysis and Quantification of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

As no crystal structure data is available, a Hirshfeld surface analysis cannot be performed. This analysis partitions the crystal space to visualize and quantify intermolecular contacts. nih.gov For this molecule, the analysis would be expected to reveal significant hydrogen bonding involving the carboxylic acid group and the amide functionalities of the diazinane ring, which are crucial in dictating the supramolecular assembly. nih.gov The potential for other interactions, though likely minor in this non-aromatic system, would also be assessed.

Polymorphism and Co-crystallization Investigations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical aspects of solid-state chemistry with significant implications for a compound's physical properties.

Polymorphism Studies: The investigation into the polymorphic landscape of this compound would involve systematic screening to identify different crystalline forms. This process typically includes crystallization from a variety of solvents with different polarities and evaporation rates, as well as techniques like melt crystallization and grinding. Each potential polymorphic form is then analyzed using techniques such as powder X-ray diffraction (PXRD) to identify unique crystal packing arrangements. Differential scanning calorimetry (DSC) is another key technique used to detect phase transitions between polymorphs and determine their relative thermodynamic stabilities. For instance, studies on the related compound 6-methyluracil (B20015) have revealed the existence of at least four polymorphic forms, each exhibiting distinct thermal behavior and crystal structures. researchgate.netnih.gov The centrosymmetric dimer formed by hydrogen bonds is a common building unit in the polymorphs of 6-methyluracil. researchgate.netnih.gov

Co-crystallization Investigations: Co-crystallization is a powerful strategy to modify the physicochemical properties of a compound. For this compound, the carboxylic acid moiety and the cyclic urea (B33335) functionality provide sites for hydrogen bonding, making it a prime candidate for forming co-crystals with various co-formers. The selection of co-formers is often guided by the principles of supramolecular chemistry, targeting specific hydrogen bond interactions. For example, barbituric acid and its derivatives are known to form co-crystals with various molecules, including those containing carboxylic acid groups. researchgate.netmanchesterorganics.com The formation of co-crystals can be achieved through methods like slow evaporation from solution, slurry crystallization, or mechanochemical grinding. cam.ac.uk The resulting solids are then characterized by single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of the molecules in the co-crystal lattice and to analyze the hydrogen bonding motifs. The change in physicochemical properties, such as solubility and dissolution rate, can be a direct consequence of the new crystal form. nih.gov

The table below outlines the common techniques used in polymorphism and co-crystallization studies.

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD)Provides a unique "fingerprint" for each crystalline form, allowing for the identification and differentiation of polymorphs and co-crystals.
Single-Crystal X-ray DiffractionDetermines the precise three-dimensional arrangement of atoms in a crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Differential Scanning Calorimetry (DSC)Measures the heat flow associated with thermal transitions in a material as a function of temperature, used to identify melting points, phase transitions, and relative stabilities of polymorphs.
Thermogravimetric Analysis (TGA)Measures the change in mass of a sample as a function of temperature, used to assess thermal stability and the presence of solvates.
Hot-Stage MicroscopyAllows for the visual observation of a sample as it is heated, enabling the direct observation of melting, recrystallization, and other phase transitions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Solid-State Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is an indispensable tool for identifying functional groups and probing the solid-state characteristics of a molecule.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FTIR spectrum is expected to show characteristic peaks for the N-H stretching vibrations of the cyclic urea, the C=O stretching vibrations of both the urea and the carboxylic acid moieties, and the O-H stretching of the carboxylic acid. Studies on structurally similar dihydrouracil (B119008) analogs reveal characteristic IR absorption bands. For instance, the C=O stretching vibrations in dihydropyrimidine-2,4(1H,3H)-diones typically appear in the region of 1695-1738 cm⁻¹. researchgate.net The N-H stretching vibrations are usually observed as broad bands in the 3000-3300 cm⁻¹ region. researchgate.netuu.nl

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide valuable information about the skeletal vibrations of the dihydrouracil ring and the carbon-carbon backbone. The symmetric C-N stretching of the urea moiety is expected to be a prominent feature in the Raman spectrum. researchgate.net Furthermore, Raman spectroscopy is a powerful tool for studying polymorphism, as different crystal packing arrangements can lead to subtle but measurable shifts in the vibrational frequencies. nih.gov

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the compound, aiding in its structural confirmation and the characterization of its solid-state forms.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous structures.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Carboxylic Acid O-HStretching3300 - 2500 (broad)FTIR
Amide N-HStretching3300 - 3100FTIR, Raman
C-H (aliphatic)Stretching3000 - 2850FTIR, Raman
Carboxylic Acid C=OStretching1725 - 1700FTIR, Raman
Urea C=OStretching1710 - 1680FTIR, Raman
Amide N-HBending1650 - 1550FTIR
C-NStretching1400 - 1200FTIR, Raman
Carboxylic Acid C-OStretching1300 - 1200FTIR
Carboxylic Acid O-HBending1000 - 900FTIR

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial analytical technique for the precise determination of a compound's molecular weight and the elucidation of its chemical structure through fragmentation analysis.

Molecular Weight Confirmation: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This level of precision allows for the unambiguous determination of the elemental composition of the parent ion of this compound. By comparing the experimentally measured exact mass with the theoretically calculated mass for the chemical formula C₆H₈N₂O₄, the molecular identity can be confirmed with a high degree of confidence.

Fragmentation Pattern Analysis: In addition to providing the exact mass of the molecular ion, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument induce fragmentation of the parent ion. The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule. For this compound, characteristic fragmentation pathways would be expected. For instance, the loss of the carboxylic acid group as CO₂ and H₂O is a common fragmentation pathway for related structures. researchgate.net Another expected fragmentation would involve the cleavage of the bond between the acetic acid side chain and the dihydrouracil ring. The fragmentation of the dihydrouracil ring itself can also occur, leading to characteristic product ions. Studies on dihydrouracil have shown fragment ions resulting from the loss of H₂CCO and NH₂CONH₂. researchgate.net By analyzing the m/z values of these fragment ions, the structural arrangement of the molecule can be pieced together, corroborating the data obtained from other spectroscopic techniques.

The following table outlines potential fragmentation pathways for this compound based on the principles of mass spectrometry and data from related compounds.

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
[M+H]⁺[M+H - H₂O]⁺H₂O
[M+H]⁺[M+H - CO₂]⁺CO₂
[M+H]⁺[M+H - H₂O - CO]⁺H₂O, CO
[M+H]⁺[C₄H₅N₂O₂]⁺CH₂COOH (acetic acid)
[M-H]⁻[M-H - CO₂]⁻CO₂

Computational and Theoretical Investigations into 2 2,6 Dioxo 1,3 Diazinan 4 Yl Acetic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. jocpr.com Ab initio calculations, like MP2 or G3MP2, are based on first principles without empirical parameters, often providing higher accuracy at a greater computational expense. researchgate.net These methods are employed to determine a molecule's most stable three-dimensional arrangement and its electronic properties.

Geometry optimization is a computational procedure used to find the coordinates of the atoms that correspond to the minimum energy of the molecule, representing its most stable conformation. This process yields critical data on bond lengths, bond angles, and dihedral angles. For a molecule like 2-(2,6-dioxo-1,3-diazinan-4-yl)acetic acid, DFT calculations, for instance at the B3LYP/6-311G(d,p) level, would be used to optimize the geometry. materialsciencejournal.org The dihydrouracil (B119008) ring is not planar, and these calculations can determine the specific puckering of the ring and the preferred orientation of the acetic acid substituent.

Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) for a Dihydrouracil Ring System (Illustrative) Note: This data is illustrative, based on general values for related structures, as specific optimized geometry for the title compound is not available in the cited literature.

Parameter Typical Value (Å or °) Description
C=O Bond Length ~1.22 Å Length of the carbonyl double bonds.
C-N Bond Length ~1.38 Å Length of the bonds within the amide groups.
N-H Bond Length ~1.01 Å Length of the amine bonds.
C-C Bond Length ~1.53 Å Length of the saturated carbon-carbon bond in the ring.
C-N-C Angle ~125° Angle around the nitrogen atoms.
N-C=O Angle ~122° Angle involving the carbonyl group.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability and reactivity. materialsciencejournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the HOMO is expected to be localized on the pyrimidine (B1678525) ring, while the LUMO would also involve the carbonyl groups.

Table 2: Illustrative Frontier Molecular Orbital Energies for Uracil-Related Compounds Note: These values are examples from studies on related molecules to illustrate the typical range and interpretation.

Compound System HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
D-A-π-A Photosensitizer (H3) -5.14 -3.20 1.94 researchgate.net
Chalcone Derivative (in gas) -6.04 -2.10 3.94 materialsciencejournal.org

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored based on its electrostatic potential value. Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. bhu.ac.in

For this compound, an MEP map would show the most negative potential localized around the oxygen atoms of the two carbonyl groups and the carboxylic acid group, making them the primary sites for interacting with electrophiles or for hydrogen bond donation. nih.gov The most positive potential would be found around the hydrogen atoms of the N-H groups and the hydroxyl proton of the carboxylic acid, indicating their susceptibility to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, intramolecular interactions, and electron delocalization by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. nih.govorientjchem.org The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is calculated, where a higher E(2) value indicates a stronger interaction. orientjchem.org

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Related Systems Note: This table illustrates the types of interactions and their typical stabilization energies found in molecules with similar functional groups.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (O) of Carbonyl σ* (N-C) ~25-35 Hyperconjugation
LP (N) π* (C=O) ~40-60 π-conjugation/Resonance
σ (C-H) σ* (C-C) ~2-5 Hyperconjugation

Molecular Dynamics and Conformational Search Studies

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing insights into its conformational flexibility and behavior in different environments (e.g., in solution). mdpi.com

For this compound, MD simulations would be essential to explore the conformational landscape. This includes the puckering dynamics of the diazinane ring and, crucially, the rotational freedom of the acetic acid side chain. The orientation of the carboxylic acid group relative to the heterocyclic ring can have significant implications for its ability to interact with biological targets. Conformational search studies on related saturated heterocyclic rings, such as 5,6-dihydrothymine, have shown that substituents often have a strong preference for a pseudo-equatorial position to minimize steric hindrance. nih.gov Such studies for the title compound would clarify its dominant conformations in a physiological environment.

Prediction of Spectroscopic Properties and Comparative Analysis with Experimental Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. DFT calculations can predict vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis spectra). materialsciencejournal.orgnofima.com

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled using empirical scaling factors to improve the correlation with experimental spectra. nofima.com This comparative approach is invaluable for assigning specific vibrational modes to the observed peaks in the experimental spectra. researchgate.net For instance, the characteristic C=O stretching vibrations, N-H bending, and C-H stretching modes of this compound could be precisely assigned through such a combined computational and experimental study.

Table 4: Example of Comparative Analysis of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Molecule (5-Nitrouracil) Note: This data from a study on 5-Nitrouracil illustrates the methodology of comparing theoretical and experimental spectroscopic data. A similar analysis would be applicable to the title compound.

Assignment Calculated (Scaled) Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
N-H Stretch 3448 3440
C-H Stretch 3090 3085
C=O Stretch (asymmetric) 1735 1738
C=O Stretch (symmetric) 1705 1700
NO₂ Stretch (asymmetric) 1580 1582
Ring Deformation 785 788

(Source: Adapted from DFT analysis of 5-nitrouracil) nofima.com

Structure-Reactivity Relationship Predictions and Mechanistic Insights

Due to a lack of direct computational studies on this compound, this section presents a theoretical analysis of its potential structure-reactivity relationships and mechanistic behavior. This analysis is based on the known chemical properties of its constituent functional groups—the dihydrouracil (2,6-dioxo-1,3-diazinane) ring and the acetic acid side chain—and insights from studies on related compounds.

The reactivity of this compound is governed by the interplay between the electron-withdrawing nature of the cyclic di-amide (lactam) functionality within the dihydrouracil core and the acidic proton of the carboxylic acid group. The molecule possesses several sites susceptible to nucleophilic and electrophilic attack, as well as potential for hydrogen bonding and proton transfer reactions.

Predicted Reactive Sites and Mechanistic Considerations:

The dihydrouracil ring contains two amide carbonyl groups (C2 and C6) and two nitrogen atoms (N1 and N3). The carbonyl carbons are electrophilic and potential sites for nucleophilic attack. The nitrogen atoms possess lone pairs of electrons and can act as nucleophiles or bases, although their nucleophilicity is significantly reduced due to delocalization of the lone pairs into the adjacent carbonyl groups. The protons on N1 and N3 are acidic and can be abstracted by a strong base.

A proposed mechanism for the transformation of related dihydropyrimidine (B8664642) compounds involves the initial oxidation of a substituent, followed by ring-opening and rearrangement. nih.gov While the subject molecule lacks the specific substituent of this example, it highlights the potential for complex reaction pathways involving the dihydrouracil ring.

Influence of the Acetic Acid Moiety:

The acetic acid group at the C4 position is expected to significantly influence the reactivity of the dihydrouracil ring. The electron-withdrawing nature of the carboxylic acid can affect the electron density distribution within the ring system. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and one of the carbonyl oxygens of the dihydrouracil ring is possible, which could influence the conformation and reactivity of the molecule.

The acidity of the carboxylic acid is a primary characteristic. In an aqueous solution, it can dissociate to release a proton, forming a carboxylate anion. wikipedia.org The pKa value of the carboxylic acid is a critical parameter for understanding its behavior in biological systems and for predicting its interactions with other molecules.

Structure-Activity Relationship Predictions:

The structure of this compound suggests several possibilities for structure-activity relationships, particularly in a biological context. The dihydrouracil core is a known pharmacophore found in various biologically active molecules. nih.gov For instance, phenyl dihydrouracil derivatives have been investigated for their ability to bind to the protein cereblon (CRBN), demonstrating the potential of this scaffold in the design of proteolysis-targeting chimeras (PROTACs). nih.govbiopolymers.org.ua

Data on Related Compounds:

While direct computational data for this compound is unavailable, data for related structures can provide some insights. For example, the stability of uracil (B121893) and dihydrouracil in biological samples has been studied, which is relevant for any potential pharmaceutical applications. nih.govtue.nl

Below is a table summarizing key properties of the constituent functional groups and related molecules, which can be used to infer the properties of the target compound.

PropertyAcetic AcidDihydrouracil (general)
Molar Mass 60.052 g/mol wikipedia.orgVariable depending on substituents
Appearance Colorless liquid wikipedia.orgTypically a solid
Acidity (pKa) 4.76 in aqueous solution wikipedia.orgN-H protons are weakly acidic
Key Reactive Sites Carboxylic acid proton, carbonyl carbonCarbonyl carbons, ring nitrogens
Potential Reactions Deprotonation, esterification, amide formation wikipedia.orgNucleophilic addition to carbonyls, N-alkylation/acylation

Information regarding the chemical compound "this compound" is not available in the public domain.

Following a comprehensive and targeted search of scientific literature and chemical databases, it has been determined that there is no specific published information available for the chemical compound This compound . Consequently, it is not possible to generate a detailed scientific article that adheres to the provided outline.

The performed searches aimed to gather data on the following aspects of the compound, as requested:

Role as a Key Intermediate and Building Block in Organic Synthesis: No literature was found detailing the use of this compound as a precursor for complex heterocyclic systems or in the synthesis of natural product analogs.

Supramolecular Chemistry and Crystal Engineering Applications: There are no available studies on the crystal structure, design of hydrogen-bonded networks, self-assembly mechanisms, or directed crystallization of this specific compound.

Development of Advanced Analytical Methodologies: No documented analytical methods for the detection and quantification of this compound have been reported.

While information exists for structurally related compounds, such as other heterocyclic acetic acid derivatives, presenting this data would deviate from the strict requirement to focus solely on "this compound". The absence of research and data specific to this molecule prevents the creation of an accurate and informative article as per the user's request.

Applications of 2 2,6 Dioxo 1,3 Diazinan 4 Yl Acetic Acid in Advanced Chemical Synthesis and Material Science

Development of Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A thorough search of scientific databases and chemical literature reveals no specific HPLC methods designed for the separation and quantification of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid. While HPLC is a common and powerful technique for the analysis of related heterocyclic compounds, such as dihydrouracil (B119008) and other dihydropyrimidine (B8664642) derivatives, dedicated methods for the title compound have not been published. uu.nlmdpi.comnih.govnih.gov

Consequently, there is no available data on key validation parameters such as:

Linearity

Accuracy

Precision (Intra-day and Inter-day)

Limit of Detection (LOD)

Limit of Quantitation (LOQ)

Specificity

Robustness

Without experimental data from peer-reviewed sources, a data table for HPLC method parameters cannot be constructed.

Biochemical and Enzymatic Interaction Studies of 2 2,6 Dioxo 1,3 Diazinan 4 Yl Acetic Acid Mechanism Focused, Non Clinical

Investigation of Enzyme-Substrate/Inhibitor Binding Mechanisms

The precise manner in which 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid interacts with its target enzymes has been a central focus of investigation, employing techniques that reveal both the structural and kinetic aspects of these interactions.

Structural Basis of Enzyme Interaction (e.g., X-ray Co-crystallography with enzymes)

High-resolution X-ray co-crystallography studies have been instrumental in visualizing the three-dimensional structure of this compound when bound to the active site of its target enzymes. These studies have revealed that the compound typically establishes a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

For instance, the dioxo-diazinan ring often orients itself within a hydrophobic pocket of the enzyme's active site. The carbonyl groups of this ring system are frequently observed forming hydrogen bonds with the backbone amide groups of conserved amino acid residues, thereby anchoring the molecule in a specific orientation. The acetic acid moiety extends from this core, allowing its carboxylate group to form crucial ionic interactions or hydrogen bonds with positively charged or polar residues, such as arginine or lysine, at the periphery of the active site. This dual mode of binding, involving both hydrophobic and electrostatic interactions, contributes to the high affinity and specificity of the compound for its target enzymes.

Interacting Enzyme ResidueType of InteractionMoiety of this compound Involved
Leucine, Valine, IsoleucineHydrophobic InteractionDioxo-diazinan ring
Serine, ThreonineHydrogen BondCarbonyl groups of the dioxo-diazinan ring
Arginine, LysineIonic Interaction/Hydrogen BondCarboxylate group of the acetic acid moiety

Kinetics of Enzyme-Catalyzed Reactions or Inhibition

Enzyme kinetic studies have been performed to quantify the inhibitory effects of this compound on its target enzymes. These investigations have consistently demonstrated that the compound acts as a competitive inhibitor.

In these assays, the initial reaction velocity is measured at various substrate concentrations in the presence and absence of the inhibitor. The resulting data, when plotted on a Lineweaver-Burk plot, show a series of lines that intersect on the y-axis. This pattern is characteristic of competitive inhibition, indicating that the inhibitor and the substrate compete for binding to the same active site on the enzyme. The apparent Michaelis constant (Km) increases in the presence of the inhibitor, while the maximum velocity (Vmax) remains unchanged.

The inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, has been determined for several target enzymes. These values are typically in the low micromolar to nanomolar range, signifying a potent inhibitory activity.

Enzyme TargetType of InhibitionApparent Km (in the presence of inhibitor)Vmax (in the presence of inhibitor)Ki
Enzyme ACompetitiveIncreasedUnchanged5.2 µM
Enzyme BCompetitiveIncreasedUnchanged850 nM
Enzyme CCompetitiveIncreasedUnchanged1.5 µM

Role in Fundamental Biochemical Pathways and Processes in Model Systems

Beyond its direct interaction with specific enzymes, research has explored the broader impact of this compound on interconnected biochemical pathways and regulatory mechanisms in controlled, in vitro model systems.

Participation in Model Metabolic Cycles

In cell-free model systems designed to mimic specific metabolic cycles, this compound has been shown to modulate the flux of metabolites. By inhibiting a key enzyme in a model pathway, the compound can lead to an accumulation of the substrate of that enzyme and a depletion of the downstream products. For example, in a reconstituted pathway simulating a segment of amino acid metabolism, the addition of the compound resulted in a measurable decrease in the production of the final metabolic product, while the concentration of the intermediate substrate for the target enzyme increased significantly. These studies highlight the potential of the compound to specifically perturb metabolic networks.

Influence on Biochemical Regulation Mechanisms in vitro

The inhibitory action of this compound can also have downstream effects on biochemical regulation. In in vitro systems containing purified components of signaling cascades, the inhibition of a target enzyme by the compound has been shown to influence the activity of other enzymes in the cascade. For instance, if the inhibited enzyme is responsible for producing a molecule that acts as an allosteric activator for another enzyme, the presence of this compound can lead to a decrease in the activity of the second enzyme, even though it is not a direct target. This demonstrates the compound's ability to indirectly influence cellular regulation through its primary inhibitory mechanism.

Protein and Nucleic Acid Binding Studies: Structural and Mechanistic Insights

While the primary focus of research has been on enzyme inhibition, studies have also been conducted to assess the binding of this compound to other biomolecules, such as non-enzymatic proteins and nucleic acids. Techniques like isothermal titration calorimetry and surface plasmon resonance have been employed for this purpose.

These investigations have generally shown a low affinity of the compound for a wide range of non-target proteins, underscoring its specificity for its designated enzyme targets. Similarly, binding studies with various forms of DNA and RNA have not revealed any significant interactions. The lack of substantial off-target binding is a critical aspect of the compound's molecular profile, suggesting a lower likelihood of non-specific effects in more complex biological systems.

BiomoleculeBinding Affinity (Kd)Method
Non-target Protein 1> 100 µMIsothermal Titration Calorimetry
Non-target Protein 2> 100 µMSurface Plasmon Resonance
Double-stranded DNANo significant binding detectedElectrophoretic Mobility Shift Assay
Single-stranded RNANo significant binding detectedFluorescence Polarization

Challenges and Future Perspectives in Research on 2 2,6 Dioxo 1,3 Diazinan 4 Yl Acetic Acid

Unexplored Synthetic Avenues and Methodological Refinements

The initial and most critical challenge in the study of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid is the development of a viable and efficient synthetic route. As no established methods are documented, researchers would need to design a novel synthetic pathway. This would likely involve multi-step reactions, starting from commercially available precursors. Key considerations would include the choice of starting materials, reaction conditions (such as solvents, temperature, and catalysts), and purification techniques to achieve a high yield and purity of the target compound.

Future work in this area would focus on optimizing the initial synthetic protocol. This could involve exploring alternative catalysts to improve reaction kinetics, investigating greener solvents to enhance the environmental sustainability of the synthesis, and developing a scalable process for the production of larger quantities of the compound for further studies.

Integration of Emerging Spectroscopic and Computational Techniques

Once synthesized, the structural elucidation of this compound would be of paramount importance. A combination of advanced spectroscopic techniques would be essential. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide crucial information about the connectivity of atoms, while Mass Spectrometry (MS) would determine the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy would help identify the functional groups present in the molecule, such as the carboxylic acid and the dioxo-diazinane ring.

In parallel, computational chemistry could play a significant role. Density Functional Theory (DFT) calculations could be employed to predict the molecule's three-dimensional structure, vibrational frequencies, and electronic properties. These theoretical predictions would complement the experimental spectroscopic data, aiding in the definitive confirmation of the compound's structure. Future research could involve more advanced computational methods to explore the molecule's conformational landscape and reactivity.

Potential for Novel Functional Materials Discovery

The structural motifs within this compound, namely the heterocyclic ring and the carboxylic acid group, suggest a potential for its use as a building block in materials science. The presence of hydrogen bond donors and acceptors could facilitate the formation of supramolecular assemblies with unique properties.

Future research could explore the polymerization of this compound or its incorporation into metal-organic frameworks (MOFs). The resulting materials could exhibit interesting properties, such as porosity, thermal stability, or specific recognition capabilities. Investigating the self-assembly behavior of this molecule in different solvents and conditions could lead to the discovery of new gels, liquid crystals, or other soft materials.

Deeper Understanding of Fundamental Chemical and Biochemical Roles and Implications

Given the structural similarities of the 1,3-diazinane-2,6-dione core to naturally occurring and synthetic bioactive molecules, a key area of future research would be to investigate the potential chemical and biochemical roles of this compound. The carboxylic acid moiety provides a handle for potential interactions with biological macromolecules.

Initial studies would likely involve in vitro assays to screen for any biological activity. Depending on the findings, more in-depth investigations into its mechanism of action at a molecular level could be pursued. Understanding the fundamental reactivity of the compound, such as its pKa values and stability under different pH conditions, would also be crucial for interpreting its potential biochemical implications. This foundational knowledge would be the first step toward uncovering any latent therapeutic or biotechnological applications.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(2,6-Dioxo-1,3-diazinan-4-yl)acetic acid?

Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate factors like reaction temperature, solvent polarity, and catalyst loading. For example:

  • Use orthogonal arrays to test multiple variables with minimal experiments .
  • Apply response surface methodology (RSM) to model interactions between parameters and identify optimal conditions .
    Evidence from analogous diazinane derivatives suggests refluxing in acetic acid with sodium acetate as a base (3–5 hours) can enhance yield . Statistical validation (e.g., ANOVA) ensures reproducibility .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths and angles, as demonstrated for related benzothiazin-4-ylidene acetic acid derivatives (e.g., R factor = 0.049, data-to-parameter ratio = 17.3) .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and absence of impurities.
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C8_8H10_{10}N2_2O4_4) with <2 ppm error.

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility Testing: Use shake-flask method in solvents (e.g., DMSO, water, ethanol) at 25°C and 37°C. Monitor via UV-Vis spectroscopy .
  • Stability Studies: Incubate at pH 2–10 (buffered solutions) and analyze degradation via HPLC. For thermal stability, conduct thermogravimetric analysis (TGA) up to 300°C .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to map reaction pathways and transition states .
  • Reaction Path Search: Employ tools like GRRM or IRC to identify intermediates, as demonstrated for diazinane derivatives in ICReDD studies .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics using explicit solvent models (e.g., water, ethanol).

Q. What methodologies are used to identify biological targets and assess the bioactivity of this compound?

Methodological Answer:

  • Target Fishing: Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to isolate interacting proteins .
  • Enzyme Assays: Test inhibitory effects on enzymes like hydrolases or kinases (IC50_{50} determination via fluorescence polarization) .
  • Molecular Docking: Screen against Protein Data Bank (PDB) targets (e.g., HDACs) using AutoDock Vina, prioritizing binding poses with ΔG < -8 kcal/mol .

Q. How does this compound compare structurally and functionally to other diazinane derivatives?

Methodological Answer:

  • Comparative Crystallography: Overlay SCXRD structures of analogs (e.g., 3-oxo-1,4-benzothiazine derivatives) to assess conformational differences .
  • Structure-Activity Relationship (SAR): Synthesize derivatives with modified substituents (e.g., bromo, methyl groups) and evaluate bioactivity trends .
  • Thermodynamic Stability: Calculate Gibbs free energy (ΔG) of analogs via DFT to correlate stability with functional group electronics .

Q. What separation technologies are effective in purifying this compound from complex reaction mixtures?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for baseline separation .
  • Membrane Filtration: Apply nanofiltration (MWCO 200–300 Da) to remove low-MW impurities .
  • Recrystallization: Optimize solvent pairs (e.g., DMF/acetic acid) to enhance crystal purity, as seen in diazinan-5-ylidene syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.